molecular formula C12H11NO3S B6368324 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine CAS No. 1261958-39-7

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine

Cat. No.: B6368324
CAS No.: 1261958-39-7
M. Wt: 249.29 g/mol
InChI Key: CZWSRZWJQGPEJZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine is a chemical compound with the molecular formula C12H11NO3S It features a pyridine ring substituted with a hydroxy group at the 3-position and a 3-methylsulfonylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine typically involves the reaction of 3-hydroxy-2-pyridone with a suitable sulfonylating agent. One common method is the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional squaramide organocatalysts . This reaction achieves high yields and enantioselectivity under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-keto-2-(3-methylsulfonylphenyl)pyridine.

    Reduction: Formation of 3-amino-2-(3-methylsulfonylphenyl)pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine is unique due to the presence of both a hydroxy group and a sulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSRZWJQGPEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683109
Record name 2-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-39-7
Record name 2-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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